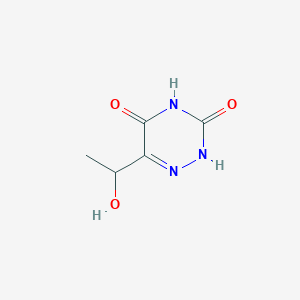
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that contains a triazine ring
Preparation Methods
The synthesis of 6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 1,2,4-triazine-3,5(2H,4H)-dione with an appropriate hydroxyethylating agent under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities, such as antioxidant properties. In medicine, it could be investigated for its potential therapeutic effects. Additionally, it may have industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
6-(1-Hydroxyethyl)-1,2,4-triazine-3,5(2H,4H)-dione can be compared with other similar compounds, such as 1,2,4-triazine-3,5(2H,4H)-dione and its derivatives. These compounds share a similar triazine ring structure but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific hydroxyethyl group, which may confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C5H7N3O3 |
|---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
6-(1-hydroxyethyl)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H7N3O3/c1-2(9)3-4(10)6-5(11)8-7-3/h2,9H,1H3,(H2,6,8,10,11) |
InChI Key |
JRTCTHFDUMOLLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC(=O)NC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















